molecular formula C22H20N2O5S B11495379 N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Cat. No.: B11495379
M. Wt: 424.5 g/mol
InChI Key: RIMNHLAYHIBWRS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE is a complex organic compound that features a furan ring, a pyrrolidinone moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 2-Oxo-4-Phenylpyrrolidin-1-yl Sulfonyl Intermediate: This involves the reaction of 2-oxo-4-phenylpyrrolidine with a sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the 2-oxo-4-phenylpyrrolidin-1-yl sulfonyl intermediate under appropriate conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The benzamide structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways: The compound could modulate signaling pathways related to apoptosis, cell cycle regulation, or immune response.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C22H20N2O5S/c25-21-13-18(16-6-2-1-3-7-16)15-24(21)30(27,28)20-10-4-8-17(12-20)22(26)23-14-19-9-5-11-29-19/h1-12,18H,13-15H2,(H,23,26)

InChI Key

RIMNHLAYHIBWRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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